molecular formula C12H16N4O B11792762 2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one

2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11792762
M. Wt: 232.28 g/mol
InChI Key: RORHIJDTEIQPRU-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a compound belonging to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific structural features and its ability to selectively inhibit certain kinases. This selectivity makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N4O/c1-7(2)5-9(13)11-15-10-6-14-4-3-8(10)12(17)16-11/h3-4,6-7,9H,5,13H2,1-2H3,(H,15,16,17)

InChI Key

RORHIJDTEIQPRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC2=C(C=CN=C2)C(=O)N1)N

Origin of Product

United States

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